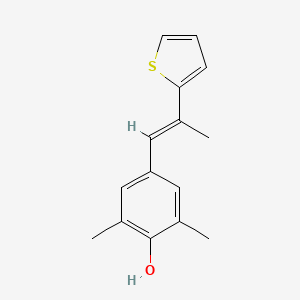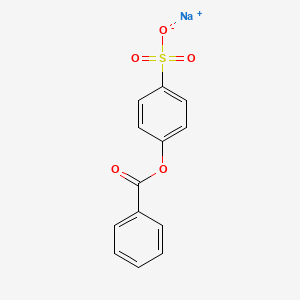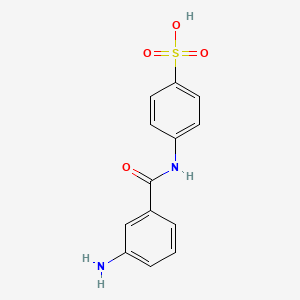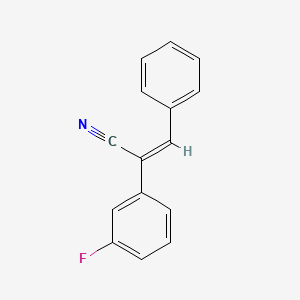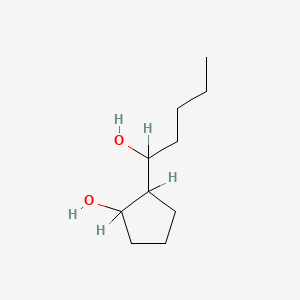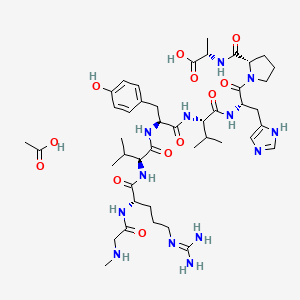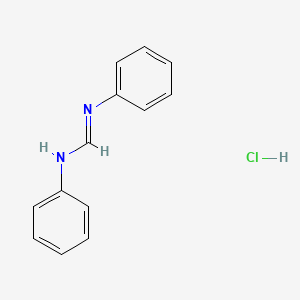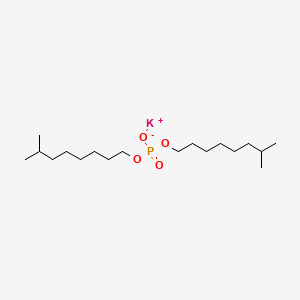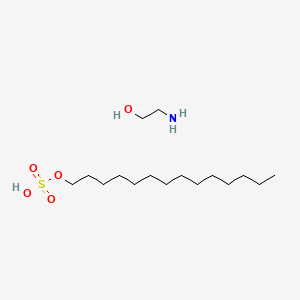
(2-Hydroxyethyl)ammonium tetradecyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-337-6, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene follows a similar nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
Reduction: The reduction of 2,4,6-trinitrotoluene can produce compounds like 2,4,6-triaminotoluene.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
2,4,6-trinitrotoluene has been extensively studied for its applications in:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Research on its toxicological effects and environmental impact.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in mining, construction, and demolition for its explosive properties.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
類似化合物との比較
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
Compared to its similar compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling. It has a relatively high melting point and is less sensitive to shock and friction, making it safer to transport and use in various applications.
特性
CAS番号 |
93859-02-0 |
|---|---|
分子式 |
C16H37NO5S |
分子量 |
355.5 g/mol |
IUPAC名 |
2-aminoethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
InChIキー |
RUIOETMATRXRTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


